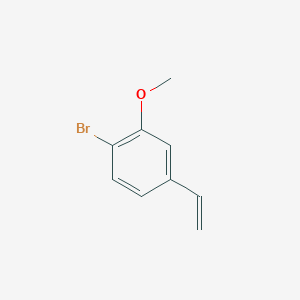

1-溴-2-甲氧基-4-乙烯基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Bromo-2-methoxy-4-vinylbenzene is a chemical compound with the molecular formula C9H9BrO. Its molecular weight is 213.07 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of benzene derivatives like 1-Bromo-2-methoxy-4-vinylbenzene typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The InChI code for 1-Bromo-2-methoxy-4-vinylbenzene is 1S/C9H9BrO/c1-3-7-6-8(11-2)4-5-9(7)10/h3-6H,1H2,2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Chemical Reactions Analysis

The chemical reactivity of 1-Bromo-2-methoxy-4-vinylbenzene involves its participation in electrophilic substitution reactions . The compound can also participate in cycloadditions reactions .Physical And Chemical Properties Analysis

1-Bromo-2-methoxy-4-vinylbenzene is a liquid at room temperature . It has a molecular weight of 213.07 . The compound has moderate electrophilicity and strong nucleophilicity .科学研究应用

聚合物化学与材料科学

1-溴-2-甲氧基-4-乙烯基苯已被用于新型聚合物和材料的合成中。例如,它参与了制备接枝聚(有机磷腈)的短聚(苯乙烯亚乙烯基)链,由于其光致发光性能,展示了在有机发光二极管(OLED)中的应用。共聚物在蓝色范围内表现出荧光,表明其在光电器件中使用的潜力(Leung 等,2002)。

有机合成

1-溴-2-甲氧基-4-乙烯基苯作为有机合成中的中间体,促进了复杂分子的产生。例如,它已被用于电合成路线以生产 1-硝基-2-乙烯基苯,展示了其在新合成方法开发中的效用(Du & Peters,2010)。此外,它在区域规则聚(3-己基噻吩)及其嵌段共聚物的简便制备中的作用突出了其在聚合物科学中的重要性,特别是用于半导体材料和器件(Gao 等,2014)。

作用机制

Target of Action

The primary target of 1-Bromo-2-methoxy-4-vinylbenzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their structure and function .

Mode of Action

1-Bromo-2-methoxy-4-vinylbenzene interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The action of 1-Bromo-2-methoxy-4-vinylbenzene affects the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this substitution can lead to significant changes in the structure and properties of the original compound .

Result of Action

The result of the action of 1-Bromo-2-methoxy-4-vinylbenzene is the formation of a new compound where a hydrogen atom in the benzene ring has been replaced by the electrophile . This substitution can significantly alter the properties of the original compound, potentially leading to changes in its biological activity .

安全和危害

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and carries the hazard statements H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

1-bromo-4-ethenyl-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKYKFCNPPXZHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2704180.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-phenoxybenzamide](/img/structure/B2704187.png)

![N-(2-fluorophenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2704190.png)

![Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2704192.png)